2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide
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Overview
Description
2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide is a useful research compound. Its molecular formula is C13H12BrN3O2S and its molecular weight is 354.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives
- A study focused on synthesizing new derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, which is structurally related to the compound . This synthesis process involved starting from 3-sulfolene and using epoxidation and nucleophiles to create hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including amino and triazole derivatives (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Antimicrobial Evaluation
- Another research explored the synthesis and antimicrobial evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives. These derivatives were tested for their antibacterial activities against various bacteria and antifungal activities, showing their potential in antimicrobial applications (Jat, Salvi, Talesara, & Joshi, 2006).
Anticancer Efficacy
- A study synthesized novel thiazole derivatives incorporating the isoindoline-1,3-dione group. These compounds were evaluated for their antitumor activity against a breast cancer cell line, highlighting their potential in cancer research (Hosny, Zaki, Mokbel, & Abdelhamid, 2019).
Herbicidal Activity
- Research into the synthesis and herbicidal activity of N‐(benzothiazol‐5‐yl)hexahydro‐1H‐isoindole‐1,3‐diones demonstrated their potential as herbicides, specifically targeting protoporphyrinogen oxidase, a significant enzyme in plants (Wu, Jiang, Zuo, Wang, Xi, & Yang, 2014).
Potential Antipsychotic Properties
- A study investigated 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives for their phosphodiesterase 10A-inhibiting properties and serotonin receptor affinities, suggesting their use as potential antipsychotics (Czopek, Partyka, Bucki, Pawłowski, Kołaczkowski, Siwek, Głuch-Lutwin, Koczurkiewicz, Pękala, Jaromin, Tyliszczak, Wesołowska, & Zagórska, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S.BrH/c14-13-15-8(7-19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOCGIVMVZXNBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377289 |
Source
|
Record name | 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95914-09-3 |
Source
|
Record name | 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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